

An In-Depth Technical Guide to Ilacirnon: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilacirnon (also known as CCX140-B) is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). This receptor plays a crucial role in the inflammatory processes associated with various diseases, including diabetic nephropathy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Ilacirnon**. It includes detailed summaries of its pharmacodynamics and available pharmacokinetic data, along with insights into its mechanism of action. Furthermore, this guide outlines key experimental protocols and presents a detailed synthesis route, offering a valuable resource for researchers and drug development professionals working on CCR2-targeted therapies.

Chemical Structure and Physicochemical Properties

Ilacirnon is a complex heterocyclic molecule with the systematic IUPAC name 4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide[1]. Its chemical structure is characterized by a central pyridinyl core linked to a pyrrolopyrimidine moiety and a substituted benzenesulfonamide group.

Table 1: Chemical and Physicochemical Properties of Ilacirnon



Property	Value	Reference	
IUPAC Name	4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridinyl]-3-(trifluoromethyl)benzenesulfon amide	[1]	
Synonyms	CCX140-B, CCX-140	[1]	
CAS Number	1100318-47-5	[1]	
Molecular Formula	C20H13ClF3N5O3S	[1]	
Molecular Weight	495.9 g/mol	[1]	
Appearance	Solid	N/A	
Solubility	10 mM in DMSO	N/A	

Mechanism of Action and Signaling Pathway

Ilacirnon exerts its pharmacological effects by acting as a specific antagonist of CCR2. CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), initiates a signaling cascade that promotes the migration of monocytes and macrophages to sites of inflammation.

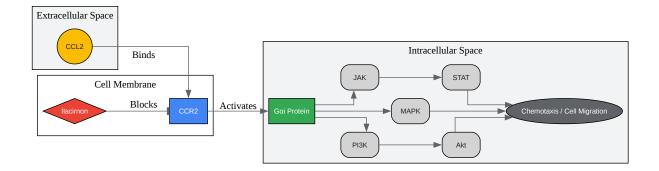
By competitively binding to CCR2, **Ilacirnon** blocks the interaction of CCL2 and other cognate ligands, thereby inhibiting the downstream signaling events. This antagonism effectively reduces the recruitment of inflammatory cells, which is a key pathological feature in diseases such as diabetic nephropathy.

The CCR2 signaling pathway, which is inhibited by **llacirnon**, involves the following key steps:

- Ligand Binding: CCL2 binds to the extracellular domain of CCR2.
- GPCR Activation: This binding induces a conformational change in CCR2, activating the associated heterotrimeric G protein (typically of the Gαi subtype).



- Second Messenger Activation: The activated G protein, in turn, modulates the activity of downstream effector enzymes, leading to the generation of second messengers. Key pathways activated include:
 - Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.
 - Mitogen-activated protein kinase (MAPK) pathway: Involved in cell differentiation, proliferation, and inflammation.
 - Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway:
 Regulates inflammatory gene expression.
- Cellular Response: The culmination of this signaling cascade is the promotion of chemotaxis,
 leading to the migration of monocytes and macrophages towards the CCL2 gradient.



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Figure 1. Simplified CCR2 signaling pathway and the inhibitory action of **llacirnon**.

Pharmacodynamics and In Vitro Activity

Ilacirnon has demonstrated high affinity and potent functional antagonism of the human CCR2 receptor in various in vitro assays.



Table 2: In Vitro Pharmacodynamic Properties of Ilacirnon

Parameter	Assay	Value	Reference
Binding Affinity (Kd)	Radioligand binding assay with human CCR2	2.3 nM	N/A
IC50	CCL2-induced chemotaxis of human monocytes	8 nM	N/A
IC50	CCL2-induced calcium mobilization in monocytes	3 nM	N/A

Pharmacokinetics

Detailed human pharmacokinetic data for **Ilacirnon** is not extensively published in the public domain. Preclinical studies and data from early-phase clinical trials are necessary to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Clinical Studies and Safety

Ilacirnon has been investigated in Phase 2 clinical trials for the treatment of diabetic nephropathy[2]. The primary objective of the NCT01440257 trial was to evaluate the effect of **Ilacirnon** on urinary albumin excretion in subjects with type 2 diabetes and albuminuria[2]. While the trial has been completed, detailed results regarding its efficacy and a comprehensive safety and toxicity profile have not been publicly released. The development of **Ilacirnon** for certain indications, such as focal segmental glomerulosclerosis, has been discontinued.

Experimental Protocols CCR2 Chemotaxis Assay (General Protocol)

This assay evaluates the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:



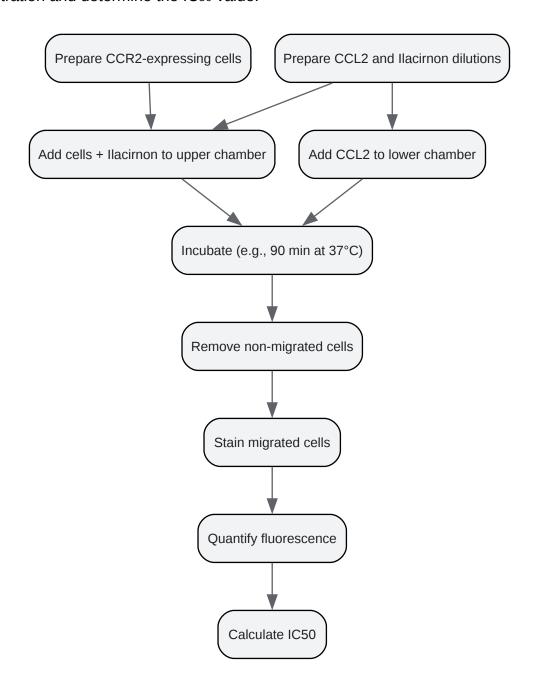
- CCR2-expressing cells (e.g., human monocytes, THP-1 cells)
- Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size)
- Recombinant human CCL2
- Ilacirnon or other test compounds
- Assay buffer (e.g., RPMI 1640 with 1% FBS)
- Cell staining dye (e.g., Calcein AM)
- Fluorescence plate reader

Procedure:

- Cell Preparation: Culture CCR2-expressing cells and harvest them. Resuspend the cells in assay buffer at a concentration of 1×10^6 cells/mL.
- Compound Preparation: Prepare serial dilutions of **Ilacirnon** in assay buffer.
- Assay Setup:
 - Add assay buffer containing CCL2 (at a concentration that induces submaximal chemotaxis, e.g., 10 nM) to the lower wells of the chemotaxis chamber.
 - In the upper wells, add the cell suspension pre-incubated with various concentrations of **llacirnon** or vehicle control for 30 minutes at 37°C.
- Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ atmosphere to allow for cell migration.
- Quantification:
 - Remove non-migrated cells from the top of the membrane.
 - Stain the migrated cells on the underside of the membrane with a fluorescent dye.



- Quantify the fluorescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each Ilacirnon concentration and determine the IC₅₀ value.



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Figure 2. General workflow for a CCR2 chemotaxis assay.

Calcium Mobilization Assay (General Protocol)



This assay measures the ability of a compound to block the transient increase in intracellular calcium concentration induced by CCL2 binding to CCR2.

Materials:

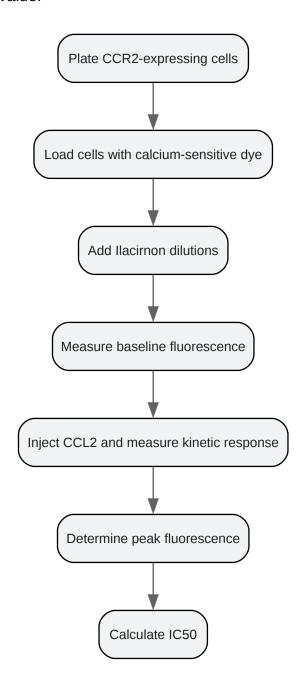
- CCR2-expressing cells (e.g., human monocytes, CHO cells stably expressing human CCR2)
- Recombinant human CCL2
- **Ilacirnon** or other test compounds
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

- Cell Preparation: Plate CCR2-expressing cells in a 96-well or 384-well black-walled, clearbottom plate and culture overnight.
- Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 60 minutes at 37°C.
- Compound Addition: Add serial dilutions of Ilacirnon or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
- CCL2 Stimulation and Measurement:
 - Place the plate in a fluorescence plate reader.
 - Establish a baseline fluorescence reading.
 - Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g.,
 EC₈₀) into the wells.



- Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-2 minutes).
- Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the CCL2-induced calcium flux for each **llacirnon** concentration and determine the IC50 value.



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Figure 3. General workflow for a calcium mobilization assay.



Synthesis

A detailed, step-by-step synthesis protocol for **Ilacirnon** is often proprietary. However, based on related patent literature, a plausible synthetic route can be outlined. The synthesis would likely involve the coupling of three key fragments: a substituted pyridine, a pyrrolo[2,3-d]pyrimidine, and a chlorotrifluoromethyl-substituted benzenesulfonyl chloride. The final step would likely be a sulfonamide bond formation. Researchers should refer to relevant patents for more detailed synthetic procedures.

Conclusion

Ilacirnon is a well-characterized, potent, and selective antagonist of CCR2 with potential therapeutic applications in inflammatory diseases such as diabetic nephropathy. Its mechanism of action, involving the inhibition of monocyte and macrophage recruitment, is well-understood. While in vitro data demonstrates its high potency, further disclosure of clinical trial results and human pharmacokinetic data is needed to fully assess its therapeutic potential. The experimental protocols and synthesis outline provided in this guide serve as a valuable resource for the scientific community engaged in the research and development of novel CCR2 inhibitors.

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References

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